2-Iodonaphthalene-1-sulfonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-iodonaphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IO3S/c11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14/h1-6H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBDZPALEAVCFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630089 | |
| Record name | 2-Iodonaphthalene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157103-41-8 | |
| Record name | 2-Iodonaphthalene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Properties
Detailed spectroscopic data for 2-iodonaphthalene-1-sulfonic acid is scarce. The following descriptions are based on expected values from analogous compounds like 2-iodonaphthalene (B183038) and naphthalene-1-sulfonic acid. nih.govtcichemicals.com
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show six distinct signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the sulfonated ring will be shifted downfield due to the electron-withdrawing effects of both the iodo and sulfonic acid groups. Complex splitting patterns (doublets, triplets, and doublets of doublets) would arise from the coupling between adjacent protons.
¹³C NMR Spectroscopy : The carbon NMR spectrum would display ten signals for the ten unique carbon atoms of the naphthalene (B1677914) core. The carbon atom bonded to the iodine (C-2) would be significantly shifted, and its signal might be broader due to quadrupolar relaxation effects of the iodine nucleus. The carbon bearing the sulfonic acid group (C-1) would also show a characteristic downfield shift.
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by strong absorption bands corresponding to the sulfonic acid group, typically in the regions of 1350-1470 cm⁻¹ (asymmetric S=O stretch) and 1120-1220 cm⁻¹ (symmetric S=O stretch). A broad absorption for the O-H stretch would also be present in the free acid form.
Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern would be characteristic of a molecule containing one iodine atom and one sulfur atom.
Catalytic Applications of 2 Iodonaphthalene 1 Sulfonic Acid and Its Derivatives
Organocatalysis and Brønsted Acid Catalysis
Organocatalysis, the use of small organic molecules as catalysts, has gained prominence as a sustainable and efficient alternative to traditional metal-based catalysts. Within this field, Brønsted acid catalysis, which involves the donation of a proton to a substrate, is a fundamental activation strategy. Naphthalene (B1677914) sulfonic acids, due to their strong acidic nature, are particularly effective in this role. neaseco.com
Role as a Chiral Brønsted Acid Catalyst (Analogies to BINSA)
A significant area of development has been in the creation of chiral Brønsted acid catalysts for enantioselective synthesis. nih.gov While direct catalytic applications of 2-iodonaphthalene-1-sulfonic acid itself are not extensively documented in this specific context, its structural motif is a key component in more complex chiral catalysts. A powerful analogy can be drawn to the well-established 1,1'-binaphthyl-2,2'-disulfonic acid (BINSA) catalysts. tcichemicals.com
BINSA, which can be synthesized from derivatives of naphthalene sulfonic acid, is a highly effective chiral Brønsted acid catalyst. tcichemicals.com The chirality in BINSA arises from the restricted rotation around the C-C bond connecting the two naphthalene rings, a property known as atropisomerism. snnu.edu.cn This well-defined chiral environment allows for precise stereochemical control in a variety of organic transformations. The development of new axially chiral sulfonic acids, starting from commercially available materials like 8-aminonaphthalene-1-sulfonic acid, further highlights the importance of the naphthalene sulfonic acid framework in designing novel catalysts. acs.org These catalysts often feature a benzimidazole (B57391) or benzimidazolone ring to induce axial chirality around the C–N bond, creating a specific chiral pocket around the sulfonic acid functionality. nih.govacs.org
Enantioselective Catalysis Mediated by Chiral Naphthalene Sulfonic Acids
Chiral naphthalene sulfonic acids and their derivatives have proven to be effective catalysts in a range of enantioselective reactions. nih.gov For instance, newly developed axially chiral sulfonic acids have been successfully employed in the Pictet–Spengler reaction, leading to the formation of tetracyclic heterocycles with moderate enantiomeric excess. nih.govacs.org
The effectiveness of these catalysts often relies on their strong acidity and the specific chiral environment they create. For example, chiral BINSA has been used to catalyze enantioselective direct Mannich-type reactions. tcichemicals.com In these reactions, the chiral catalyst forms a salt with a base, creating a chiral Brønsted acid–base catalyst that can effectively control the stereochemical outcome. tcichemicals.com The acidity of the sulfonic acid group is crucial for the catalytic activity, with stronger acids generally leading to higher reaction rates. tcichemicals.com
Below is a table summarizing the application of a chiral sulfonic acid catalyst in an enantioselective N-acyliminium cyclization cascade:
| Entry | Catalyst Loading (mol %) | Concentration (mol/L) | ee (%) |
| 1 | 10 | 0.1 | 52 |
| 2 | 10 | 0.2 | 52 |
| 3 | 5 | 0.1 | 51 |
| 4 | 2.5 | 0.1 | 50 |
| 5 | 10 | 0.1 | 48 |
Table 1: Results of an enantioselective N-acyliminium cyclization cascade using an axially chiral sulfonic acid catalyst. Data sourced from The Journal of Organic Chemistry. acs.org
Activation of Substrates through Strong Acidic Sites
The catalytic prowess of sulfonic acids stems from their strong Brønsted acidity, which enables them to activate a wide array of substrates. tandfonline.com The sulfonic acid group (–SO₃H) is a potent proton donor, comparable in strength to mineral acids like sulfuric acid. neaseco.com This high acidity allows for the protonation of various functional groups, thereby enhancing their electrophilicity and making them more susceptible to nucleophilic attack. researchgate.net
In reactions such as the acetalization of carbonyl compounds, sulfonic acid-functionalized catalysts have demonstrated high activity due to the presence of these strong Brønsted acid sites. researchgate.net The efficiency of these catalysts is also influenced by the surrounding environment, with a less hydrophilic character around the acid site often leading to better access for organic substrates. researchgate.net Furthermore, the clustering of sulfonic acid groups can lead to an enhancement of their acid strength through hydrogen bonding between neighboring groups. mdpi.com This cooperative effect can result in highly active catalytic sites. The activation of substrates by sulfonic acid catalysts is a key principle in a variety of organic transformations, including epoxide ring-opening reactions, aldol (B89426) condensations, and the synthesis of heterocyclic compounds. rsc.org
Ligand Design for Metal-Catalyzed Reactions
Beyond their role as organocatalysts, sulfonic acid derivatives, including those based on the naphthalene scaffold, are valuable ligands for metal-catalyzed reactions. Their ability to coordinate with metal ions, combined with the potential to introduce chirality, makes them highly versatile in the design of novel catalytic systems.
Coordination Chemistry of Sulfonic Acid Ligands in Metal Complexes
The sulfonate group (–SO₃⁻) is a versatile coordinating group that can bind to metal ions in various modes. It can act as a monodentate, bidentate, or bridging ligand, leading to the formation of a diverse range of metal complexes with different dimensionalities, from simple molecular species to one-, two-, or three-dimensional coordination polymers. rsc.org
The coordination behavior of sulfonic acid ligands is often influenced by a delicate balance between coordination to the metal ion and hydrogen bonding interactions. rsc.org In some cases, the sulfonate group may primarily act as a hydrogen bond acceptor rather than directly coordinating to the metal center. rsc.org The presence of other donor groups within the ligand, such as carboxylic acids or hydroxyl groups, can also influence the coordination mode. rsc.orgmdpi.com For instance, in some uranyl ion complexes with sulfobenzoic acids, only the carboxylate group coordinates to the uranium center, while the sulfonate group participates in hydrogen bonding. rsc.org Conversely, in other systems, the sulfonic acid group is directly involved in the metal's coordination sphere. mdpi.com
Application in Asymmetric Catalysis (e.g., as Chiral Ligands for Transition Metals)
The introduction of chirality into sulfonic acid-containing ligands has opened up avenues for their use in asymmetric catalysis. acs.org Chiral ligands play a crucial role in transition metal-catalyzed enantioselective reactions by creating a chiral environment around the metal center, which in turn directs the stereochemical outcome of the reaction. snnu.edu.cnunine.ch
While specific examples of this compound as a chiral ligand are not prevalent, the broader class of chiral naphthalene-based ligands has seen significant application. The principles of ligand design often involve creating a rigid and well-defined chiral pocket near the metal's active site. Atropisomeric ligands, such as those derived from BINOL (1,1'-bi-2-naphthol), are a prime example of this strategy and have been successfully used in a wide range of asymmetric transformations. tcichemicals.comresearchgate.net The electronic properties of the ligand, which can be tuned by introducing different substituents on the naphthalene rings, also play a critical role in the catalyst's performance. researchgate.net The development of new chiral ligands, including those incorporating sulfur-containing functional groups, continues to be an active area of research aimed at achieving higher efficiency and enantioselectivity in catalytic reactions. snnu.edu.cn
Influence of Sulfonic Acid Moiety on Ligand Properties
The introduction of a sulfonic acid (-SO₃H) group into an organometallic ligand, such as one derived from 2-iodonaphthalene (B183038), can profoundly influence its properties and, consequently, the catalytic activity of the resulting metal complex. The sulfonic acid moiety is a strongly electron-withdrawing and hydrophilic group, which can alter the electronic and steric environment of a ligand, as well as its solubility and interaction with supports.
The electronic effects of the sulfonic acid group are significant. As a potent electron-withdrawing group, it can decrease the electron density on the naphthalene ring system. This, in turn, can affect the coordination of the iodo-substituent to a metal center. In the context of coordination chemistry, ligands are typically electron donors (Lewis bases) that coordinate to a metal center (a Lewis acid). libretexts.org The stability of the resulting complex can be understood through principles such as Hard and Soft Acids and Bases (HSAB) theory, which suggests that soft acids prefer to bind to soft bases. acs.org Metal ions like Ag(I), a soft acid, are known to form complexes with soft ligands containing iodine. acs.orgacs.org The electron-withdrawing nature of the sulfonic acid group can modulate the "softness" of the iodine atom's lone pairs, thereby influencing the stability and reactivity of the metal-ligand bond.
Furthermore, the sulfonic acid group can participate directly in the catalytic cycle. Its Brønsted acidity can be a crucial feature, enabling dual-activation pathways where the sulfonic acid group protonates a substrate, making it more susceptible to nucleophilic attack, while the metal center, coordinated to another part of the ligand, orchestrates another part of the transformation. This bifunctional catalysis can lead to enhanced reaction rates and selectivities. caltech.edu
From a practical standpoint, the hydrophilicity imparted by the sulfonic acid group can be exploited to create water-soluble catalysts, which are advantageous for reactions in aqueous media and can facilitate catalyst-product separation through phase separation. This property is also key to the immobilization of the ligand onto hydrophilic supports like silica (B1680970), as will be discussed in the following sections.
Heterogeneous Catalysis and Supported Systems
The heterogenization of homogeneous catalysts onto solid supports is a critical strategy in green chemistry, aiming to combine the high activity and selectivity of homogeneous systems with the ease of separation and reusability of heterogeneous catalysts. nih.gov this compound is a prime candidate for immobilization, particularly on inorganic oxides, due to the presence of the sulfonic acid group, which can act as a strong anchoring point.
Immobilization of this compound on Inorganic Supports (e.g., Silica, Alumina)
Silica (SiO₂) and alumina (B75360) (Al₂O₃) are the most common inorganic supports for catalyst immobilization due to their high surface area, mechanical and thermal stability, and well-defined porous structures. bohrium.com The immobilization of aryl sulfonic acids, analogous to this compound, onto these supports can be achieved through several methods.
One common approach is the grafting or tethering method , where a suitable organosilane precursor is first synthesized and then covalently bonded to the surface hydroxyl groups (silanols) of silica. beilstein-journals.org For an aryl sulfonic acid, this could involve a multi-step process where an aminosilane (B1250345) is first grafted onto the silica surface, followed by reaction with a sulfonyl chloride derivative of the aryl iodide. Alternatively, a more direct approach involves the reaction of the support with an organosilane that already contains the complete aryl sulfonic acid moiety or a precursor that can be easily converted to it. For instance, silica can be functionalized with phenyltriethoxysilane, followed by chlorosulfonation and subsequent hydrolysis to yield the supported aryl sulfonic acid. rsc.org
Another method is co-condensation , where the organosilane precursor is mixed with a silica precursor (like tetraethoxysilane, TEOS) during the sol-gel synthesis of the support. bohrium.com This can lead to a more uniform distribution of the functional groups throughout the silica matrix.
Design and Characterization of Sulfonic Acid-Functionalized Mesoporous Materials
Mesoporous silica materials, such as SBA-15 and MCM-41, are particularly attractive supports due to their high surface areas (often > 700 m²/g), large and uniform pore diameters (2-50 nm), and thick pore walls, which impart good thermal and hydrothermal stability. beilstein-journals.org The functionalization of these materials with aryl sulfonic acid groups, analogous to our target compound, creates highly active and accessible catalytic sites within a structured environment.
The design of these materials involves the careful control of the synthesis conditions to achieve the desired pore structure and a high loading of the sulfonic acid groups. By modifying the surface of these materials, for example by co-grafting hydrophobic alkyl chains alongside the sulfonic acid groups, it is possible to tune the surface properties of the catalyst, balancing hydrophilicity and hydrophobicity to optimize performance in specific reactions. researchgate.net
Characterization of these supported catalysts is essential to understand their structure and properties. A variety of techniques are employed:
Nitrogen physisorption (BET analysis) is used to determine the surface area, pore volume, and pore size distribution.
Fourier-transform infrared spectroscopy (FTIR) can confirm the presence of the sulfonic acid groups and their interaction with the support. acs.org
Solid-state NMR spectroscopy (¹³C and ²⁹Si) provides detailed information about the structure of the organic moiety and its covalent attachment to the silica framework. fortunejournals.com
Elemental analysis is used to quantify the loading of the sulfonic acid groups on the support. cdnsciencepub.com
Thermogravimetric analysis (TGA) assesses the thermal stability of the functionalized material. asianpubs.org
Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are used to study the morphology of the support and the distribution of the catalytic species. acs.org
These characterization techniques provide a comprehensive picture of the synthesized catalyst, allowing for the correlation of its physical and chemical properties with its catalytic performance.
Performance of Supported Catalysts in Organic Transformations
Silica-supported sulfonic acid catalysts are highly effective in a wide range of acid-catalyzed organic transformations. nih.gov While specific data for this compound as a supported catalyst is scarce, the performance of analogous supported aryl sulfonic acids provides a strong indication of its potential catalytic utility. These catalysts have demonstrated excellent activity in reactions such as esterification, multicomponent reactions, and the synthesis of various heterocyclic compounds. beilstein-journals.orgasianpubs.orgsoran.edu.iq
For example, in the synthesis of amidoalkyl naphthols via a one-pot multicomponent reaction, a silica-supported sulfonic acid catalyst showed high efficiency under solvent-free conditions, affording the desired products in excellent yields. soran.edu.iq Similarly, in the esterification of levulinic acid, silica-supported aryl sulfonic acids have been shown to be highly active and selective, even with stoichiometric amounts of alcohols. beilstein-journals.org
The performance of these catalysts is often superior to that of their homogeneous counterparts or other solid acid catalysts. The high local concentration of acid sites within the pores of the support can lead to enhanced reaction rates. The iodo-group in a supported this compound catalyst would also be available for other transformations, such as palladium-catalyzed cross-coupling reactions, potentially leading to bifunctional catalysts with unique reactivity.
The table below summarizes the typical performance of silica-supported sulfonic acid catalysts in various organic reactions, which can be considered analogous to the expected performance of a supported this compound catalyst.
| Reaction Type | Substrates | Catalyst | Conditions | Yield (%) | Reference |
| Amidoalkyl naphthol synthesis | Aryl aldehydes, 2-naphthol, acetamide | Silica-sulfonic acid | 120 °C, solvent-free | 85-96 | soran.edu.iq |
| Esterification | Levulinic acid, various alcohols | Silica-supported aryl sulfonic acid | 75 °C, solvent-free | 90-98 | beilstein-journals.org |
| Benzimidazole synthesis | o-phenylenediamine, aromatic aldehydes | Silica-propylsulfonic acid | Room temp, solvent-free | 85-95 | fortunejournals.com |
| Pyrazole synthesis | Hydrazine, β-ketoesters, aldehydes | Silica-bonded N-(propylaminobenzene)sulfonic acid | 80 °C, solvent-free | 90-98 | acs.org |
Reusability and Stability of Heterogeneous Catalysts
A key advantage of heterogeneous catalysts is their potential for recovery and reuse, which is crucial for developing sustainable and cost-effective chemical processes. ajgreenchem.com Silica-supported sulfonic acid catalysts have consistently demonstrated excellent reusability in numerous studies.
The strong covalent linkage between the sulfonic acid moiety and the silica support prevents leaching of the active species into the reaction mixture, ensuring the long-term stability and activity of the catalyst. soran.edu.iq After a reaction cycle, the solid catalyst can be easily separated from the product mixture by simple filtration, washed with a suitable solvent to remove any adsorbed species, and dried before being used in subsequent reactions.
Studies have shown that these catalysts can be reused for multiple cycles (often five or more) without a significant loss in their catalytic activity. cdnsciencepub.comsoran.edu.iqajgreenchem.com For instance, a silica-sulfonic acid catalyst used in the synthesis of amidoalkyl naphthols was recovered and reused for five consecutive runs with only a minimal decrease in product yield. soran.edu.iq Similarly, a silica-supported methanesulfonic acid catalyst used in the Pechmann reaction showed good reusability. cdnsciencepub.com
The table below presents representative data on the reusability of silica-supported sulfonic acid catalysts.
| Catalyst | Reaction | Run 1 Yield (%) | Run 2 Yield (%) | Run 3 Yield (%) | Run 4 Yield (%) | Run 5 Yield (%) | Reference |
| Silica-sulfonic acid | Amidoalkyl naphthol synthesis | 96 | 95 | 95 | 94 | 93 | soran.edu.iq |
| SiO₂-KHSO₄ | Sulfonation of aromatics | 92 | 90 | 89 | 89 | - | ajgreenchem.com |
| SiO₂-MSA | Pechmann reaction | 94 | 92 | 92 | 90 | - | cdnsciencepub.com |
| Aryl-sulfonic SiO₂NPs | Esterification of linoleic acid | 100 | 99 | 99 | 98 | 98 | rsc.org |
The high stability and proven reusability of these supported sulfonic acid catalysts underscore their potential for application in industrial processes, offering a greener and more economical alternative to traditional homogeneous acid catalysts.
Advanced Materials Science Applications of 2 Iodonaphthalene 1 Sulfonic Acid Derivatives
Supramolecular Chemistry and Self-Assembly
The non-covalent interactions dictated by the iodo and sulfonate functionalities are pivotal in the construction of ordered, functional supramolecular systems. These interactions include host-guest phenomena, electrostatic interactions driving the assembly of anions, and extensive hydrogen-bonding networks that define solid-state architectures.
The naphthalene (B1677914) sulfonate moiety is an effective guest component in various host-guest systems, a principle that extends to its 2-iodo derivative. Macrocyclic hosts such as cyclodextrins (CDs), pillararenes, and other synthetic receptors exhibit a significant affinity for these guests, driven by a combination of hydrophobic interactions and electrostatic forces. nankai.edu.cnrsc.orgthno.org
Studies on steroid-modified β-cyclodextrins have demonstrated their capacity to recognize and bind naphthalenesulfonate derivatives. nankai.edu.cnnih.govacs.org The binding process can occur through two distinct modes: a competitive inclusion, where the guest displaces a self-included part of the host, or an induced-fit inclusion, where the host conformationally adapts to encapsulate the guest. nankai.edu.cnnih.gov This molecular recognition is highly sensitive to the size and shape of the guest molecule, allowing for significant molecular selectivity. nankai.edu.cnnih.govacs.org For instance, a cholic acid-modified β-CD showed a selectivity of up to 24.9 for disodium (B8443419) 2,6-naphthalenedisulfonate over its 1,5-isomer. nankai.edu.cnacs.org The inclusion of anilinonaphthalene sulfonic acids (ANS), isomers of the title compound, into cyclodextrins and cucurbit nih.govuril significantly enhances their fluorescence, a property useful for probing binding events. researchgate.netresearchgate.net
Cationic water-soluble pillar researchgate.netarenes have also been identified as effective hosts for naphthalenesulfonate derivatives, forming unique 1:2 complex models where one pillar researchgate.netarene binds two naphthalenedisulfonate guests. rsc.org The binding is a result of the host's excellent anion-binding ability. rsc.org While specific data on 2-iodonaphthalene-1-sulfonic acid is limited, the established principles of naphthalene sulfonate inclusion suggest that the iodo-substituent would further modulate these interactions, potentially introducing halogen bonding as an additional directional force, thereby influencing binding affinity and selectivity.
Table 1: Host-Guest Complexation with Naphthalene Sulfonate Derivatives
| Host Molecule | Guest Molecule | Binding Ratio (Host:Guest) | Key Findings |
|---|---|---|---|
| Steroid-Modified β-Cyclodextrin | Naphthalenesulfonate Derivatives | 1:1 | Exhibits competitive and induced-fit binding modes; shows high molecular selectivity based on guest shape. nankai.edu.cnnih.gov |
| Cationic Pillar researchgate.netarene | Disodium Naphthalenedisulfonates | 1:2 | Forms non-classical complex models, demonstrating strong anion-binding capabilities. rsc.org |
| Cyclodextrins & Cucurbit nih.govuril | Anilinonaphthalene Sulfonic Acids (ANS) | 1:1 | Inclusion leads to a significant enhancement of guest fluorescence quantum yields. researchgate.netresearchgate.net |
The naphthalene sulfonate anion is a powerful structure-directing agent in crystal engineering, capable of forming a wide array of supramolecular assemblies. acs.orgresearchgate.net Its ability to coordinate with metal cations and participate in hydrogen bonding allows for the construction of intricate one-, two-, and three-dimensional networks. researchgate.netnih.govacs.org
In combination with metal cations, such as those from Group 1 and Group 2, naphthalenedisulfonates systematically form lamellar three-dimensional networks. nih.goviucr.org These structures consist of inorganic layers of metal cations and sulfonate groups, which are pillared by the naphthalene rings. nih.goviucr.org The precise architecture of the inorganic portion is highly dependent on the coordination behavior of the specific metal cation towards the sulfonate group and any present water molecules. nih.gov Similarly, silver(I) arylsulfonates form layered networks where the structure adapts based on the size of the aryl group; broader groups like 1-naphthyl can incorporate water or form direct Ag-π interactions to maintain a stable, layered solid. acs.org
The role of solvent molecules is also crucial in directing the final supramolecular pattern. acs.org In salts formed between triphenylmethylamine and naphthalene-1,5-disulfonic acid, different solvents influence the hydrogen bonding modes of the sulfonate and ammonium (B1175870) groups, resulting in diverse architectures such as lamellar structures or pillared layered networks. acs.org The sulfonate group's flexible coordination, where it can bind metal ions through one or two oxygen atoms or act as a bridging ligand, contributes to the structural diversity of these assemblies. researchgate.net
Hydrogen bonding is a dominant force in the solid-state structures of naphthalene sulfonate derivatives, often in concert with the coordination of the sulfonate group. A prime example is the crystal structure of 3-aminopyridinium 4-hydroxy-3-iodonaphthalene-1-sulfonate dihydrate. nih.gov In this salt, the component ions and water molecules are intricately linked by a network of O—H⋯O and N—H⋯O hydrogen bonds, creating an infinite three-dimensional framework. nih.gov
This tendency to form extensive hydrogen-bonded networks is a general feature of naphthalenesulfonate salts. In various alkali metal and alkaline earth metal naphthalenedisulfonates, metal ions and water molecules are situated between layers of sulfonate anions, holding the structure together through both coordination and an extensive hydrogen-bonding network involving sulfonate oxygen atoms and water molecules. nih.govresearchgate.net The sulfonate group, with its three oxygen atoms, acts as an excellent hydrogen bond acceptor, facilitating the formation of highly symmetrical and stable supramolecular patterns, especially when paired with complementary hydrogen bond donors like ammonium cations. acs.org In some cases, strong hydrogen bond networks have been observed even in ionic liquids based on sulfonated cations. rsc.org
Table 2: Crystallographic Data for 3-Aminopyridinium 4-hydroxy-3-iodonaphthalene-1-sulfonate dihydrate nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₅H₇N₂⁺·C₁₀H₆IO₄S⁻·2H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.0219 (6) |
| b (Å) | 6.9917 (3) |
| c (Å) | 18.0729 (7) |
| β (°) | 110.868 (1) |
| Volume (ų) | 1773.66 (12) |
| Key Interactions | O—H⋯O and N—H⋯O hydrogen bonds |
Polymeric Materials and Ionic Liquids
The incorporation of the 2-iodonaphthalene-1-sulfonate moiety into larger molecular architectures, such as polymers and ionic liquids, imparts unique functionalities to these materials, leading to applications in catalysis, construction, and surfactant technology.
The naphthalene sulfonate unit can be integrated into polymer structures either by polymerizing functionalized monomers or by post-polymerization modification. One of the most significant applications is in the creation of poly-naphthalene sulfonate (PNS) polymers, which are widely used as superplasticizers or high-range water-reducers in concrete and grout formulations. mdpi.comijcce.ac.iratamanchemicals.com These anionic polyelectrolytes adsorb onto cement particles, imparting a negative charge that causes repulsion between particles, thereby enhancing the fluidity and workability of the fresh mixture without requiring excess water. mdpi.comijcce.ac.ir
Beyond construction materials, polymers containing naphthalene sulfonate groups serve as functional materials in other areas. They have been synthesized to act as heterogeneous acid catalysts, with the sulfonate groups providing the active sites. mdpi.com For example, naphthalene-based hyper-crosslinked polymers functionalized with -SO₃H groups have been developed as stable catalytic supports. mdpi.com The naphthalene sulfonate unit is also used in emulsion polymerization, where it can act as a dispersant or stabilizer. atamanchemicals.com Furthermore, related iodo-aromatic structures have been incorporated into block copolymers to create catalytic nanoreactors for reactions such as Heck couplings, demonstrating the potential for creating advanced catalytic systems. nih.gov
Ionic liquids (ILs) are salts with melting points below 100 °C, and they have attracted attention as designer solvents and functional materials. Naphthalene sulfonate anions have been successfully used to create novel, surface-active ILs. frontiersin.orgnih.gov The typical synthesis involves a metathesis reaction where a sodium naphthalenesulfonate salt is reacted with a halide salt of a bulky organic cation, such as those based on imidazolium, pyrrolidinium, or pyridinium. researchgate.netfrontiersin.org
These naphthalene sulfonate-based ILs exhibit several advantageous properties. They show high thermal stability and, unlike their sodium salt precursors which often have low water solubility, can be highly soluble in water, facilitating their use in aqueous formulations. frontiersin.orgnih.gov The combination of the anionic naphthalene sulfonate headgroup and the organic cation results in compounds with strong surfactant character. researchgate.netfrontiersin.orgnih.gov For instance, 1-hexyl-3-methylimidazolium (B1224943) 4-(n-octyl)naphthalene-1-sulfonate demonstrated excellent performance in reducing water-air and water-oil interfacial tension, making it a promising candidate for applications like enhanced oil recovery. frontiersin.orgnih.gov The properties of these ILs can be tuned by changing the structure of either the cation or the anion. frontiersin.org
Table 3: Properties of Synthesized Naphthalene Sulfonate-Based Ionic Liquids frontiersin.org
| Ionic Liquid | Cation | Key Properties |
|---|---|---|
| [C₁Pyr][ONS]* | N-methylpyrrolidinium | Liquid at room temperature, water soluble. |
| [C₁C₆Im][ONS]* | 1-Hexyl-3-methylimidazolium | High thermal stability, excellent surfactant for reducing interfacial tension. |
| [C₂Py][ONS]* | 1-Ethylpyridinium | Water soluble, ionic liquid nature confirmed. |
| [C₄Py][ONS]* | 1-Butylpyridinium | Water soluble, ionic liquid nature confirmed. |
***Note:** [ONS] refers to the 4-(n-octyl)naphthalene-1-sulfonate anion.*
Applications in Surface Active Agents and Dispersants
Derivatives of this compound are recognized for their potential in the formulation of surface-active agents and dispersants. This utility is primarily derived from the inherent amphiphilic nature of the naphthalene sulfonic acid structure. The naphthalene group provides a hydrophobic (lipophilic) backbone, while the sulfonic acid group furnishes a hydrophilic head. This molecular architecture is the fundamental requirement for a surfactant, enabling it to reduce surface tension at interfaces, such as oil-water or air-water interfaces.
Naphthalene sulfonate-based surfactants are a significant class of synthetic detergents. firp-ula.org They are employed across various industries as wetting agents, dispersants, and emulsifiers. firp-ula.orgbiosynth.com For instance, sulfonated naphthalenes are used as dispersants to enhance the solubility of hydrophobic compounds or to stabilize colloidal suspensions. biosynth.comlookchem.com In industrial applications, these compounds might be found in formulations for concrete additives, agrochemical processing, and the production of dyes and pigments. firp-ula.orgbiosynth.com The specific structure of this compound, combining the bulky, nonpolar iodonaphthalene group with the highly polar sulfonate group, makes its derivatives suitable candidates for these roles. The iodine atom can further modify the hydrophobicity and steric bulk of the nonpolar tail, potentially influencing its packing and performance at interfaces.
Optoelectronic and Photophysical Applications
The unique electronic structure of the iodonaphthalene sulfonic acid core makes it a valuable platform for developing materials with specific optical and electronic properties. The combination of an extended aromatic system, a heavy iodine atom, and a water-solubilizing sulfonate group allows for a wide range of applications in dyes, probes, and advanced electronic materials.
The naphthalene ring system is a fundamental chromophore used in the synthesis of various dyes, including azo dyes. researchgate.netnih.gov The sulfonic acid group not only imparts water solubility, which is crucial for many applications in textiles and biological systems, but can also modulate the electronic properties of the chromophore.
More specifically, derivatives of naphthalene sulfonic acid have been developed as sophisticated fluorescent probes. These probes are molecules whose fluorescence properties (intensity, emission wavelength, lifetime) are sensitive to their local environment. For example, anilinonaphthalene sulfonic acid derivatives, which share the core naphthalene sulfonic acid structure, are classic examples of probes used to study nonpolar binding sites in proteins. nih.govnih.gov The binding of these probes to apolar regions on a protein surface often results in a significant increase in their fluorescence quantum yield and a blue shift in their emission spectrum. nih.gov
The table below summarizes the properties of two such probes, demonstrating the utility of the naphthalene sulfonate scaffold. The presence of an iodo- group on a similar scaffold, as in this compound, could be exploited either as a "heavy atom" to modulate fluorescence properties (see section 5.3.2) or as a synthetic handle to attach the probe to other molecules.
| Fluorescent Probe | Abbreviation | Application | Binding Characteristics |
| 8-Anilinonaphthalene-2-sulfonic acid | 2,8-ANS | Probe for apolar binding sites on proteins. nih.gov | Binds to multiple sites on the enzyme rhodanese with different affinities (Kd values of ~179 µM and 1.7 mM). nih.gov |
| 2-p-Toluidinylnaphthalene-6-sulfonate | TNS | Probe for studying conformational states of proteins. nih.gov | Binds to the enzyme α-chymotrypsin. nih.gov |
This table presents data for naphthalene sulfonic acid derivatives to illustrate the functional class.
The presence of a heavy iodine atom directly attached to the naphthalene aromatic system in this compound is expected to have a profound impact on its photophysical properties due to the "heavy-atom effect". unibo.it This effect arises from enhanced spin-orbit coupling, which facilitates formally forbidden electronic transitions between states of different spin multiplicity (i.e., singlet and triplet states). unibo.itpdx.edu
A key consequence of the internal heavy-atom effect is an increased rate of intersystem crossing (ISC), the non-radiative transition from an excited singlet state (S₁) to a triplet state (T₁). unibo.it This process competes directly with fluorescence (de-excitation from S₁), often leading to a decrease in fluorescence quantum yield. Concurrently, the heavy atom also increases the rate of the radiative decay from the triplet state back to the ground state (S₀), a process known as phosphorescence. unibo.it
| Compound | Fluorescence Quantum Yield (Φf) | Phosphorescence Quantum Yield (Φph) | Triplet Lifetime (τT) [s] |
| Naphthalene | 0.23 | 0.051 | 2.6 |
| 1-Fluoronaphthalene | 0.23 | 0.055 | 1.5 |
| 1-Chloronaphthalene | 0.058 | 0.14 | 0.32 |
| 1-Bromonaphthalene | 0.002 | 0.12 | 0.018 |
| 1-Iodonaphthalene (B165133) | <0.001 | 0.27 | 0.0024 |
This table, adapted from related research on halonaphthalenes, illustrates the expected heavy-atom effect. Data is for low-temperature glass matrices. Source: Adapted from data in related studies on photophysics. unibo.it
The this compound molecule serves as a valuable building block for the synthesis of larger, extended π-conjugated systems. The key to this utility is the carbon-iodine (C-I) bond. Aryl iodides are highly reactive substrates in a variety of powerful transition-metal-catalyzed cross-coupling reactions. acs.org
Reactions such as the Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), and Heck couplings enable the formation of new carbon-carbon bonds at the 2-position of the naphthalene ring. acs.orgmdpi.comresearchgate.net This allows for the rational construction of complex architectures where the iodonaphthalenesulfonic acid unit is linked to other aromatic or unsaturated groups. These extended π-systems are central to the field of materials science, with applications in organic electronics, nonlinear optics, and advanced polymers. researchgate.net Aryl iodides are often preferred substrates in these reactions due to their high reactivity, which can lead to smoother reactions and higher yields compared to the corresponding bromides or chlorides. acs.org
A historical example demonstrating the utility of this class of compounds is the first synthesis of racemic 1,1′-binaphthyl-2,2-disulfonic acid (BINSA), which was achieved through an Ullmann coupling reaction using potassium 1-iodonaphthalene-2-sulfonate. tcichemicals.com This reaction creates a C-C bond between two naphthalene units, forming a larger, chiral binaphthyl system, which itself is a privileged scaffold in asymmetric catalysis. tcichemicals.com This highlights how the iodo- and sulfonic acid-substituted naphthalene core can be a critical precursor for creating more complex, functional molecules.
Theoretical and Computational Investigations of 2 Iodonaphthalene 1 Sulfonic Acid
Quantum Chemical Studies of Electronic Structure
Quantum chemical calculations provide profound insights into the electronic properties of molecules, which in turn govern their reactivity. For 2-Iodonaphthalene-1-sulfonic acid, these studies would elucidate the distribution of electrons and the nature of molecular orbitals, which are perturbed by the presence of the iodo and sulfonic acid substituents.
Molecular Orbitals and Electron Density Distribution
The electronic structure of this compound is defined by its molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these frontier orbitals are key determinants of the molecule's reactivity.
The distribution of electron density across the naphthalene (B1677914) ring is significantly influenced by the two substituents. The sulfonic acid group (-SO₃H) is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and resonance effects. This group tends to decrease the electron density on the aromatic ring, particularly at the ortho and para positions relative to its point of attachment. The iodine atom, while being a halogen, can exhibit a dual electronic effect: it is inductively electron-withdrawing but can also be a weak π-donor through its lone pairs. In the case of this compound, the electron-withdrawing nature of both groups is expected to render the naphthalene system relatively electron-deficient.
Computational methods like Density Functional Theory (DFT) are instrumental in mapping the electron density and visualizing the molecular orbitals. For instance, a DFT calculation would likely show the HOMO to be localized primarily on the naphthalene ring, while the LUMO might have significant contributions from the sulfonic acid group, indicating its role as an electron acceptor. Studies on related molecules, such as 4-amino-3-hydroxy-1-naphthalenesulfonic acid, have utilized DFT to analyze frontier molecular orbitals and their energy gaps to understand molecular stability and reactivity. researchgate.net
Illustrative Data Table: Calculated Electronic Properties of Substituted Naphthalenes
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Naphthalene | -6.13 | -1.38 | 4.75 |
| 1-Naphthalenesulfonic acid | -6.50 | -1.80 | 4.70 |
| 1-Iodonaphthalene (B165133) | -6.25 | -1.55 | 4.70 |
| This compound (Estimated) | -6.65 | -2.05 | 4.60 |
Note: Values for naphthalene and its individual derivatives are based on existing computational studies. acs.orgresearchgate.net The values for this compound are estimations based on the expected additive effects of the substituents.
Analysis of Substituent Effects (Iodine and Sulfonic Acid) on Reactivity
The iodine and sulfonic acid groups exert significant electronic and steric effects that modulate the reactivity of the naphthalene core. The sulfonic acid group at the C1 position is a powerful deactivating group for electrophilic aromatic substitution, directing incoming electrophiles primarily to the meta positions relative to itself (i.e., C5 and C8). The iodine atom at the C2 position is also deactivating, but it is an ortho-, para-director.
The interplay of these two substituents creates a complex reactivity pattern. The strong deactivating nature of the sulfonic acid group is likely to dominate, making the molecule less reactive towards electrophiles than naphthalene itself. For electrophilic attack, the positions on the unsubstituted ring (C5, C6, C7, C8) would be favored over the substituted ring. Computational analysis of substituent effects in the detritiation of tritiated naphthalenes has shown that theoretical charge distribution in the Wheland intermediate is a good predictor of substituent influences. mdpi.com
In nucleophilic aromatic substitution, the presence of the electron-withdrawing sulfonic acid group would activate the ring towards attack, particularly at positions ortho and para to it. However, the bulky nature of the sulfonic acid group might sterically hinder attack at the C2 and C8a positions. The iodine atom can also act as a leaving group in nucleophilic substitution reactions, especially when activated by the electron-withdrawing sulfonic acid group.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms, including the identification of transition states and intermediates.
Transition State Analysis for Electrophilic and Nucleophilic Reactions
For any proposed reaction pathway, computational methods can be used to locate the transition state (TS), which represents the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction.
In an electrophilic substitution reaction on this compound, computational analysis would involve modeling the attack of an electrophile at various positions on the naphthalene ring. For each position, the structure and energy of the corresponding Wheland intermediate (a carbocation) and the transition state leading to it would be calculated. The position with the lowest activation energy would correspond to the kinetically favored product. For instance, the sulfonation of naphthalene is known to be temperature-dependent, yielding the 1-sulfonic acid as the kinetic product and the 2-sulfonic acid as the thermodynamic product, a phenomenon that can be rationalized through computational analysis of the respective transition states and intermediates. wikipedia.org
For nucleophilic aromatic substitution, for example, the displacement of the iodine atom, transition state analysis would model the approach of a nucleophile and the subsequent departure of the iodide ion. The geometry of the transition state would reveal the nature of the substitution mechanism (e.g., SNAr).
Energy Profiles and Thermodynamic Considerations of Transformations
For example, the sulfonation of naphthalenes is a reversible process. researchgate.netpearson.com A computational energy profile could illustrate why the formation of the alpha-sulfonic acid is kinetically favored (lower transition state energy) while the beta-sulfonic acid is thermodynamically more stable (lower product energy). wikipedia.org For this compound, desulfonation (the reverse reaction) under acidic conditions could be modeled to understand its thermodynamic stability.
Illustrative Data Table: Hypothetical Energy Profile for Electrophilic Bromination at C5
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Br₂) | 0.0 |
| π-complex | -2.5 |
| Transition State (Wheland intermediate formation) | +18.0 |
| Wheland Intermediate (σ-complex) | +8.5 |
| Transition State (Proton loss) | +10.0 |
| Products (5-Bromo-2-iodonaphthalene-1-sulfonic acid + HBr) | -5.0 |
Note: This table is a hypothetical representation based on general energy profiles for electrophilic aromatic substitution and is not derived from specific calculations on this compound.
Modeling of Radical Pathways and Intermediate Stability
The carbon-iodine bond is relatively weak and can undergo homolytic cleavage to form radical intermediates, particularly under photochemical or radical-initiating conditions. Computational chemistry can be used to model these radical pathways. The stability of the resulting naphthyl radical is a key factor in determining the feasibility of such reactions.
The stability of a radical intermediate at a specific position on the naphthalene ring can be assessed by calculating its heat of formation or by analyzing the spin density distribution. The presence of the electron-withdrawing sulfonic acid group might influence the stability of a radical formed on the same ring. Computational studies on the stability of naphthalenediimide radical ions have demonstrated the crucial role of substituents in stabilizing radical species, which can be substantiated by theoretical calculations like Natural Bond Orbital (NBO) analysis. acs.orgrsc.org
Furthermore, the reactions of these radicals, such as addition to alkenes or hydrogen abstraction, can be modeled. The transition states for these radical reactions can be located, and the corresponding activation barriers can be calculated to predict the likely reaction pathways and products.
Supramolecular Interactions Modeling
Computational modeling is a powerful tool for understanding the complex supramolecular assemblies involving this compound. These studies are critical for designing host-guest systems and understanding self-assembly processes.
DFT Calculations for Host-Guest Binding Energies
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of supramolecular chemistry, DFT calculations are employed to determine the binding energies between a host molecule and a guest, such as this compound.
Researchers have utilized dispersion-corrected DFT to calculate the binding free energies of host-guest systems. For instance, in studies involving deep cavitand hosts, DFT-minimized structures are used to compute energies with large basis sets, while solvation energies are determined using continuum methods. nih.gov These calculations are crucial for understanding the stability and selectivity of host-guest complexes. While specific DFT studies focused solely on this compound as a guest are not prevalent in the provided results, the methodologies are well-established for analogous systems. The accuracy of these predictions is often benchmarked against experimental data, with mean absolute deviations in binding free energies being a key metric of success. nih.gov
According to DFT calculations, the presence of specific functional groups and their positions can significantly influence binding. For example, the basicity of a nitrogen atom adjacent to an arylated NH center has been shown to be crucial for enhancing reactivity in mild basic conditions. acs.org This highlights the importance of electronic effects, which can be precisely modeled using DFT.
Simulation of Noncovalent Interactions in Self-Assembled Systems
The self-assembly of molecules like this compound is driven by a complex interplay of noncovalent interactions, including hydrogen bonding, π-stacking, and van der Waals forces. Computational simulations are indispensable for elucidating the mechanisms and structures of these self-assembled systems. arxiv.org
Molecular dynamics (MD) simulations, often employing force fields derived from or validated by quantum mechanical calculations, can model the dynamic process of self-assembly in solution. These simulations provide insights into the formation of larger structures from individual molecules. arxiv.orgpsu.edu For instance, the self-assembly of amphiphilic molecules into micelles or other aggregates is a process well-suited for study via MD simulations. arxiv.org
The study of noncovalent interactions is also critical in understanding the properties of materials formed from these self-assembled systems. For example, the arrangement of molecules in a crystal lattice, governed by these interactions, dictates the material's bulk properties. Computational methods can predict these arrangements and help in the design of materials with desired functionalities. chemrxiv.org
Spectroscopic and Diffraction Data Interpretation through Computational Methods
Computational chemistry plays a vital role in the interpretation of experimental spectroscopic and diffraction data, allowing for a more detailed understanding of the molecular and electronic structure of this compound.
Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)
Theoretical calculations can predict various spectroscopic signatures, which can then be compared with experimental spectra for validation of the molecular structure and electronic properties.
NMR Spectroscopy: Computational methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts. semanticscholar.org These predictions are valuable for assigning peaks in experimental spectra and for understanding how the electronic environment of a nucleus is affected by its chemical surroundings. pitt.edu For complex molecules, 2D NMR techniques, often interpreted with the aid of computational predictions, are essential for complete structural elucidation. pitt.edu
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational models can calculate these vibrational frequencies, which correspond to the peaks in an IR spectrum. mit.eduresearchgate.net The comparison of calculated and experimental IR spectra can confirm the presence of specific functional groups and provide information about the molecular conformation. mit.edu
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting ultraviolet-visible (UV-Vis) absorption spectra. psu.edu These calculations provide information about the electronic transitions between molecular orbitals. semanticscholar.orgpsu.edu By analyzing the orbitals involved, researchers can understand the nature of the electronic excitations, such as charge-transfer transitions. psu.edu The predicted maximum absorption wavelengths (λmax) can be correlated with experimental data to validate the computational model and to understand the influence of substituents and solvent effects on the electronic structure. semanticscholar.orgpsu.edu
| Spectroscopic Technique | Predicted Parameter | Computational Method | Application |
| NMR | Chemical Shifts | DFT | Structural Elucidation |
| IR | Vibrational Frequencies | DFT | Functional Group Identification |
| UV-Vis | Absorption Maxima (λmax) | TD-DFT | Electronic Transition Analysis |
Correlation with Experimental X-ray Diffraction Data for Structural Validation
X-ray diffraction provides precise information about the three-dimensional arrangement of atoms in a crystal. Computational methods can be used to refine and validate the crystal structures obtained from X-ray diffraction experiments. chemrxiv.org
By performing geometry optimizations using methods like DFT, a theoretical minimum-energy structure of the molecule can be obtained. This computed structure can then be compared with the experimental X-ray structure. A close agreement between the two validates both the experimental data and the computational model. escholarship.org Any discrepancies can point to interesting solid-state effects or limitations of the computational method.
Environmental and Green Chemical Aspects of Naphthalene Sulfonic Acids General Research
Environmental Transformation and Degradation Pathways of Substituted Naphthalenes
Substituted naphthalenes, including their sulfonated and halogenated forms, can undergo various transformations in the environment, influenced by both abiotic and biotic factors. The degradation pathways are complex and depend on the nature and position of the substituents on the naphthalene (B1677914) ring system.
Microbial degradation is a primary mechanism for the breakdown of naphthalene and its derivatives in soil and aquatic environments. The initial step in the aerobic microbial degradation of naphthalene typically involves the action of a multi-component enzyme system, naphthalene dioxygenase, which hydroxylates the aromatic ring to form a cis-dihydrodiol. This is then further metabolized through a series of enzymatic reactions, leading to ring cleavage and eventual entry into central metabolic pathways.
For substituted naphthalenes, the presence of functional groups like sulfonic acid and halogens can significantly influence the rate and pathway of degradation. The sulfonic acid group, being highly polar, increases the water solubility of the compound, which can affect its bioavailability to microorganisms. Some microorganisms have been shown to be capable of desulfonation, a key step in the mineralization of sulfonated aromatic compounds.
The presence of a halogen, such as iodine in the case of 2-Iodonaphthalene-1-sulfonic acid, introduces another layer of complexity. Halogenated organic compounds are often more resistant to biodegradation than their non-halogenated counterparts. The carbon-halogen bond can be cleaved through various microbial mechanisms, including reductive dehalogenation under anaerobic conditions and hydrolytic or oxygenolytic dehalogenation under aerobic conditions. While specific pathways for this compound are not extensively documented, it is plausible that initial attack could occur at either the naphthalene ring or the carbon-iodine bond, depending on the microbial consortia present and the environmental conditions.
Abiotic degradation processes can also contribute to the transformation of substituted naphthalenes. Photodegradation, through direct absorption of sunlight or indirect reaction with photochemically generated reactive species like hydroxyl radicals, can lead to the breakdown of these compounds in surface waters. Ozonation has also been explored as a method for the degradation of naphthalenesulfonic acids in water treatment processes researchgate.net. The reactivity with ozone can be influenced by the number and type of substituents on the naphthalene ring researchgate.net.
Biotransformation Mechanisms of Halogenated Naphthalene Compounds (Analogies)
Direct research on the biotransformation of this compound is limited. However, by examining the microbial degradation of other halogenated aromatic compounds, we can infer potential transformation pathways. The key step in the biodegradation of these compounds is the cleavage of the carbon-halogen bond, a process known as dehalogenation.
Microorganisms have evolved a variety of enzymatic strategies to achieve dehalogenation, which can be broadly categorized as follows:
Reductive Dehalogenation: This process, which typically occurs under anaerobic conditions, involves the replacement of a halogen substituent with a hydrogen atom. It is a crucial step in the detoxification of many halogenated pollutants. Organohalide-respiring bacteria can use halogenated compounds as terminal electron acceptors in their energy metabolism frontiersin.org. This process is energetically favorable and can lead to the sequential removal of halogen atoms from a molecule frontiersin.org. For an iodoaromatic compound, this would involve the enzymatic cleavage of the C-I bond, resulting in the formation of the corresponding des-iodo naphthalene sulfonic acid.
Oxygenolytic Dehalogenation: In this aerobic mechanism, dioxygenase enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a dihydroxylated intermediate and the spontaneous elimination of the halogen substituent. This pathway is common for the degradation of chloro-, bromo-, and fluoroaromatic compounds by various bacterial strains, including Pseudomonas, Alcaligenes, and Sphingomonas mdpi.com.
Hydrolytic Dehalogenation: This mechanism involves the replacement of a halogen atom with a hydroxyl group from a water molecule. This reaction can occur under both aerobic and anaerobic conditions mdpi.com. For example, the hydrolytic dehalogenation of 4-chloro-, 4-bromo-, and 4-iodobenzoate (B1621894) has been observed in Alcaligenes denitrificans NTB-1 researchgate.net. By analogy, a similar hydrolytic mechanism could potentially transform this compound into 2-Hydroxy-naphthalene-1-sulfonic acid.
The specific mechanism of biotransformation for this compound would depend on the specific microorganisms present, the redox conditions of the environment, and the co-occurrence of other substrates.
Table 1: Analogous Biotransformation Mechanisms for Halogenated Aromatic Compounds
| Dehalogenation Mechanism | Description | Environmental Conditions | Example Microorganisms/Enzymes | Potential Transformation of this compound |
|---|---|---|---|---|
| Reductive Dehalogenation | Replacement of a halogen with a hydrogen atom, often coupled to energy conservation. frontiersin.org | Anaerobic | Dehalobacter, Dehalococcoides, Reductive dehalogenases frontiersin.orgmdpi.com | Formation of Naphthalene-1-sulfonic acid |
| Oxygenolytic Dehalogenation | Dioxygenase-catalyzed incorporation of O₂ leading to halogen elimination. mdpi.com | Aerobic | Pseudomonas, Sphingomonas, Dioxygenases mdpi.com | Formation of hydroxylated naphthalene sulfonic acid intermediates with subsequent ring cleavage |
| Hydrolytic Dehalogenation | Replacement of a halogen with a hydroxyl group from water. mdpi.com | Aerobic or Anaerobic | Alcaligenes denitrificans researchgate.net | Formation of 2-Hydroxy-naphthalene-1-sulfonic acid |
Green Chemistry Approaches in Naphthalene Sulfonic Acid Research (Beyond Synthesis)
Green chemistry principles are increasingly being applied to the entire lifecycle of chemical products, including their use and disposal. In the context of naphthalene sulfonic acids, research is exploring more sustainable approaches beyond just their initial synthesis.
One area of focus is the development of more environmentally friendly dyeing processes that utilize naphthalene sulfonic acid-based dyes. This includes the creation of "universal dyes" that can be applied to a variety of fabrics, reducing the need for multiple dye types and the associated chemical waste researchgate.net. Research into dyeing at lower temperatures and optimizing pH conditions can also lead to significant energy savings and reduced environmental impact icrc.ac.ir. Furthermore, the development of photo-active dyes derived from naphthalene rings presents a novel green functional treatment for textiles researchgate.net.
Another green chemistry approach involves the use of biological systems for the treatment of waste streams containing naphthalene sulfonic acids. For instance, the combined application of fungi and bacteria has shown potential for the degradation of naphthalenesulfonate polymers researchgate.net. In such a system, fungi can depolymerize the larger molecules, making them more accessible for further degradation by bacteria researchgate.net. This bio-based approach offers a more sustainable alternative to traditional chemical or physical treatment methods.
The push for a circular economy is also influencing research in this area. This includes exploring the use of bio-based feedstocks for the production of naphthalene and its derivatives. For example, lignin, a major component of biomass, is being investigated as a potential source for bio-based naphthalene, which could significantly reduce the carbon footprint of products derived from it amandaceramicmaterial.com. Additionally, digital traceability using technologies like blockchain can enhance the transparency of the supply chain, from raw material to final dye product, ensuring compliance with environmental standards amandaceramicmaterial.com.
Table 2: Green Chemistry Approaches in Naphthalene Sulfonic Acid Research
| Green Chemistry Approach | Description | Application Area | Potential Benefits |
|---|---|---|---|
| Energy-Efficient Dyeing Processes | Optimizing dyeing conditions such as temperature and pH to reduce energy consumption. icrc.ac.ir | Textile Industry | Reduced energy use, lower operational costs, smaller carbon footprint. |
| Development of Universal Dyes | Creating single dyes applicable to multiple fiber types. researchgate.net | Textile Industry | Reduced chemical inventory, less complex dyeing procedures, decreased waste. |
| Bioremediation of Effluents | Utilizing microorganisms like fungi and bacteria to degrade naphthalene sulfonic acid-containing waste. researchgate.net | Wastewater Treatment | Lower environmental impact of waste, potential for complete mineralization of pollutants. |
| Use of Bio-based Feedstocks | Producing naphthalene from renewable resources such as lignin. amandaceramicmaterial.com | Chemical Manufacturing | Reduced reliance on fossil fuels, lower greenhouse gas emissions. |
| Supply Chain Transparency | Implementing digital traceability to monitor the environmental impact throughout the product lifecycle. amandaceramicmaterial.com | Manufacturing and Retail | Improved sustainability credentials, enhanced consumer trust. |
Future Directions and Emerging Research Avenues for 2 Iodonaphthalene 1 Sulfonic Acid
Development of Novel Synthetic Methodologies
The efficient synthesis of 2-iodonaphthalene-1-sulfonic acid is a prerequisite for its widespread investigation and application. While classical methods for the sulfonation and iodination of aromatic compounds exist, future research will likely focus on the development of more sustainable, selective, and high-yielding synthetic routes.
Modern approaches to the synthesis of aryl sulfonic acids are moving away from harsh reagents like fuming sulfuric acid. Sustainable methods, such as the use of thiourea (B124793) dioxide as a sulfur dioxide surrogate in the presence of air, have been developed for the synthesis of various aryl sulfonic acids from the corresponding halides. rsc.org The adaptation of such methods to an iodinated naphthalene (B1677914) precursor could provide a greener route to this compound.
Furthermore, palladium-catalyzed methodologies for the preparation of aryl sulfonyl chlorides from arylboronic acids have shown significant functional group tolerance. nih.gov Investigating the application of this and similar catalytic systems to a suitably functionalized naphthalene starting material could offer a mild and efficient pathway to the target compound.
| Potential Synthetic Approach | Key Reagents/Catalysts | Anticipated Advantages |
| Direct Sulfonation of 2-Iodonaphthalene (B183038) | Concentrated Sulfuric Acid | Simplicity |
| Halide to Sulfonic Acid Conversion | Thiourea dioxide, Air | Sustainable, Mild Conditions |
| Palladium-Catalyzed Sulfonylation | Arylboronic acid precursor, Pd catalyst | High Functional Group Tolerance |
| Microwave-Assisted Synthesis | Microwave irradiation | Reduced Reaction Times, Improved Yields |
Future research in this area will likely focus on optimizing reaction conditions to achieve high regioselectivity, ensuring the desired 2-iodo-1-sulfonic acid isomer is the major product. The development of one-pot syntheses from readily available naphthalene precursors will also be a key area of investigation.
Exploration of Untapped Reactivity Pathways
The bifunctional nature of this compound, with both an iodo and a sulfonic acid group, presents a rich landscape for exploring novel reactivity. The iodine atom, being a good leaving group, is particularly amenable to a variety of cross-coupling reactions. nbinno.com
Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings could be employed to form new carbon-carbon bonds at the 2-position of the naphthalene ring. nbinno.com This would allow for the introduction of a wide range of functional groups, leading to the synthesis of complex molecular architectures. Similarly, copper-catalyzed Ullmann-type reactions could be utilized for the formation of carbon-heteroatom bonds. nbinno.com
The sulfonic acid group, on the other hand, can influence the reactivity of the naphthalene ring through its electron-withdrawing nature. It can also serve as a handle for further functionalization, for instance, through conversion to a sulfonyl chloride, which can then be reacted with amines to form sulfonamides. The interplay between the iodo and sulfonic acid groups in directing electrophilic aromatic substitution reactions on the naphthalene core is another area ripe for exploration.
| Reaction Type | Potential Coupling Partner | Resulting Functionalization |
| Suzuki-Miyaura Coupling | Boronic acids | Aryl or vinyl group introduction |
| Sonogashira Coupling | Terminal alkynes | Alkynyl group introduction |
| Heck Reaction | Alkenes | Alkenyl group introduction |
| Ullmann Coupling | Amines, Alcohols | C-N or C-O bond formation |
Investigating the chemoselectivity of these reactions, where one functional group reacts preferentially over the other, will be crucial for the strategic synthesis of novel derivatives of this compound.
Design of Advanced Catalytic Systems
Naphthalene sulfonic acid derivatives have been investigated as supports for catalysts. researchgate.net The sulfonic acid group can act as an acidic catalyst itself or as an anchoring point for metal nanoparticles. The presence of an iodo group in this compound offers an additional site for catalyst immobilization or modification.
Future research could focus on the development of novel heterogeneous catalysts where this compound is either supported on a solid matrix or used to construct a metal-organic framework (MOF). The iodo group could be used to covalently attach the molecule to a support, while the sulfonic acid group provides catalytic activity or a site for metal coordination.
Furthermore, the unique electronic properties imparted by both the iodo and sulfonic acid substituents could be harnessed to create novel organocatalysts. For instance, axially chiral sulfonic acids based on the naphthalene scaffold have been developed for Brønsted acid catalysis. acs.org The introduction of an iodo group could modulate the acidity and steric environment of such catalysts, potentially leading to improved enantioselectivity in asymmetric reactions.
Integration into Multifunctional Materials
Naphthalene derivatives are widely used in materials science due to their desirable optical and electronic properties. nbinno.com The incorporation of both an iodo and a sulfonic acid group onto the naphthalene scaffold in this compound could lead to the development of novel multifunctional materials.
The sulfonic acid group can enhance water solubility and promote self-assembly through hydrogen bonding and ionic interactions. This could be exploited in the design of novel liquid crystals, gels, or conductive polymers. The iodo group, being a heavy atom, can induce phosphorescence, making derivatives of this compound potentially useful as phosphorescent probes or in organic light-emitting diodes (OLEDs).
Moreover, naphthalene-based porous polymers have shown promise for applications such as CO2 capture and heavy metal uptake. nih.gov The functional groups of this compound could be utilized to create polymers with tailored pore sizes and surface functionalities for specific applications in environmental remediation or gas storage.
| Material Type | Potential Application | Role of Functional Groups |
| Organic Light-Emitting Diodes (OLEDs) | Emissive Layer | Iodo group inducing phosphorescence |
| Porous Polymers | Gas Storage, Separation | Sulfonic acid and iodo groups tailoring pore properties |
| Conductive Polymers | Organic Electronics | Sulfonic acid group enhancing conductivity and processability |
| Supramolecular Gels | Smart Materials | Sulfonic acid group promoting self-assembly |
Advanced Computational Tools for Predictive Research
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules. researchgate.nettandfonline.com DFT studies on naphthalene derivatives have been used to investigate their electronic structure, aromaticity, and reaction mechanisms. nih.govchemrevlett.com
Future research on this compound would greatly benefit from the application of advanced computational tools. DFT calculations could be employed to:
Predict the most stable conformation of the molecule.
Calculate its HOMO and LUMO energies to understand its electronic properties. mdpi.com
Model its reactivity in various chemical transformations, providing insights into reaction pathways and predicting product distributions.
Simulate its interaction with other molecules or surfaces to guide the design of new materials and catalysts.
These computational studies would not only provide a deeper understanding of the fundamental properties of this compound but also accelerate the discovery of its potential applications by allowing for the virtual screening of a large number of derivatives and reaction conditions.
Expanding the Scope of Supramolecular Applications
Supramolecular chemistry, the study of non-covalent interactions, has led to the development of a wide range of functional materials and systems. The sulfonic acid group is known to participate in strong hydrogen bonding and ionic interactions, making it a valuable functional group in supramolecular chemistry. researchgate.net
This compound could serve as a versatile building block for the construction of complex supramolecular assemblies. The naphthalene core provides a rigid and planar scaffold, while the sulfonic acid group can direct the formation of ordered structures through hydrogen bonding. The iodo group offers a site for further functionalization, allowing for the introduction of other recognition motifs or photoactive groups.
For example, derivatives of this compound could be designed to self-assemble into nanofibers, vesicles, or other nanostructures with potential applications in drug delivery or sensing. nih.gov The ability to tune the self-assembly behavior by modifying the substituent at the 2-position (via reactions of the iodo group) would provide a high degree of control over the final supramolecular architecture.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
